![molecular formula C14H17FN2O2 B2589191 3-Fluoro-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2309705-86-8](/img/structure/B2589191.png)
3-Fluoro-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane is a fluorinated bicyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and the bicyclic framework contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[321]octane typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific fluorinating agents, such as SelectfluorTM, under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-Fluoro-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy groups, using reagents like sodium methoxide or sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with altered functional groups.
科学研究应用
3-Fluoro-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: Its fluorinated nature and bicyclic framework are of interest in drug discovery, particularly for developing new pharmaceuticals with improved bioavailability and metabolic stability.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties
作用机制
The mechanism by which 3-Fluoro-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets. The fluorine atom and bicyclic structure can enhance binding affinity to enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .
相似化合物的比较
Similar Compounds
2-Fluoro-3-methoxypyridine: A simpler fluorinated pyridine derivative with similar reactivity but lacking the bicyclic framework.
8-Azabicyclo[3.2.1]octane: A bicyclic compound without the fluorine and methoxypyridine substituents, used in various chemical syntheses.
Fluoropyridines: A class of compounds with fluorine atoms on the pyridine ring, exhibiting diverse chemical and biological properties
Uniqueness
3-Fluoro-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane stands out due to its combination of fluorine substitution and bicyclic structure, which imparts unique chemical stability, reactivity, and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-19-13-12(3-2-6-16-13)14(18)17-10-4-5-11(17)8-9(15)7-10/h2-3,6,9-11H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOLFHTUQRZYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2C3CCC2CC(C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

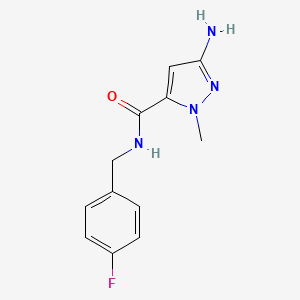
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2589110.png)
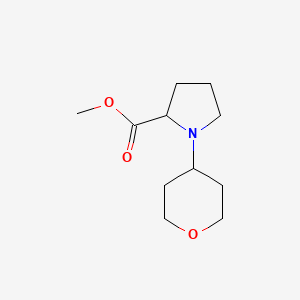
![1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide](/img/structure/B2589112.png)
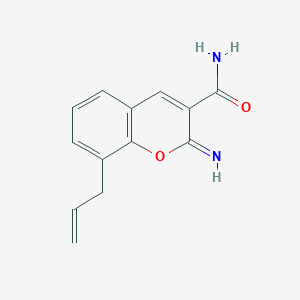
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2589114.png)
![2-Chloro-n-(4-[(pyrimidin-2-ylamino)sulfonyl]phenyl)propanamide](/img/structure/B2589116.png)
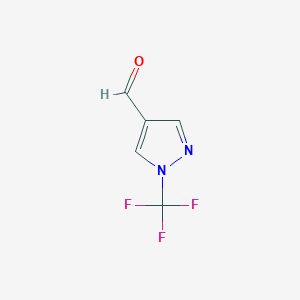
![3-(ethylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2589123.png)
![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2589124.png)
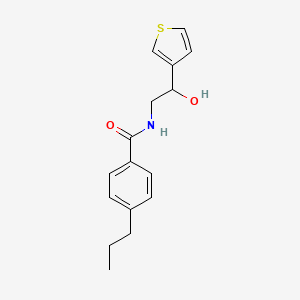
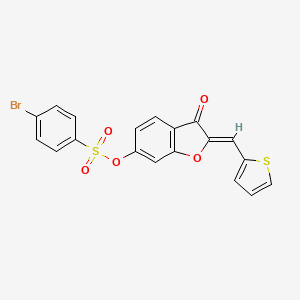
![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-chlorophenyl)ethanediamide](/img/structure/B2589131.png)
